Acetyl brimonidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetyl brimonidine is a derivative of brimonidine, a compound primarily used in the treatment of open-angle glaucoma and ocular hypertension. Brimonidine is an alpha-2 adrenergic receptor agonist that reduces intraocular pressure by decreasing the production of aqueous humor and increasing its outflow .

Preparation Methods

The synthesis of acetyl brimonidine involves a multi-step process Initially, 5-bromo-6-aminoquinoxaline is reacted with N-acetyl ethylene urea in the presence of phosphorus oxychloride at a temperature of 55-60°CThe this compound can then be hydrolyzed using methanolic sodium hydroxide to form brimonidine base, which can be further reacted with tartaric acid in methanol to produce brimonidine tartrate .

Chemical Reactions Analysis

Acetyl brimonidine undergoes various chemical reactions, including:

Hydrolysis: This compound can be hydrolyzed in the presence of methanolic sodium hydroxide to form brimonidine base.

Condensation: The initial synthesis involves a condensation reaction between 5-bromo-6-aminoquinoxaline and N-acetyl ethylene urea.

Common reagents used in these reactions include phosphorus oxychloride and methanolic sodium hydroxide. The major products formed from these reactions are brimonidine base and brimonidine tartrate .

Scientific Research Applications

Acetyl brimonidine and its derivatives have several scientific research applications:

Chemistry: Used in the synthesis of various pharmaceutical compounds.

Biology: Studied for its effects on B cells, T cells, and cytokines in ocular tissues.

Medicine: Primarily used in the treatment of open-angle glaucoma and ocular hypertension.

Industry: Utilized in the development of sustained-release ocular implants and in situ gels for enhanced drug delivery

Mechanism of Action

Acetyl brimonidine, like brimonidine, acts as an alpha-2 adrenergic receptor agonist. It inhibits the activity of adenylate cyclase, reducing cyclic AMP levels and subsequently decreasing the production of aqueous humor by the ciliary body. This mechanism helps lower intraocular pressure in patients with glaucoma or ocular hypertension .

Comparison with Similar Compounds

Acetyl brimonidine can be compared with other alpha-2 adrenergic agonists such as clonidine and apraclonidine. While all these compounds share a similar mechanism of action, this compound is more selective for alpha-2 adrenergic receptors, resulting in fewer ocular allergic reactions compared to other alpha-2 adrenergic agonists . Additionally, this compound is unique in its specific application for ocular conditions and its potential use in treating facial erythema .

Similar compounds include:

Clonidine: Another alpha-2 adrenergic agonist used for hypertension and ADHD.

Apraclonidine: Used to reduce intraocular pressure post-surgery.

Dorzolamide: A carbonic anhydrase inhibitor used in combination with timolol for glaucoma treatment.

Properties

CAS No. |

1158184-23-6 |

|---|---|

Molecular Formula |

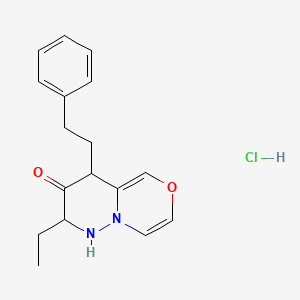

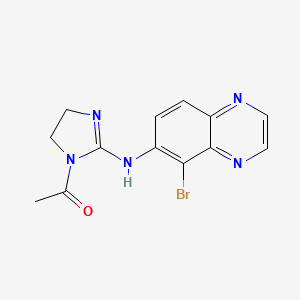

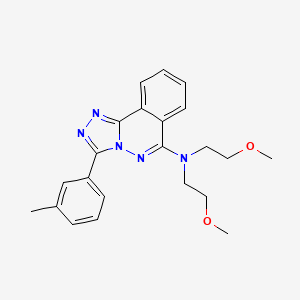

C13H12BrN5O |

Molecular Weight |

334.17 g/mol |

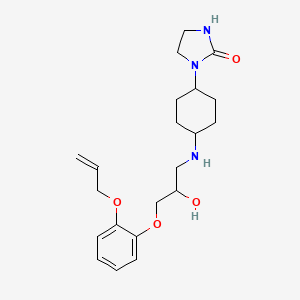

IUPAC Name |

1-[2-[(5-bromoquinoxalin-6-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone |

InChI |

InChI=1S/C13H12BrN5O/c1-8(20)19-7-6-17-13(19)18-9-2-3-10-12(11(9)14)16-5-4-15-10/h2-5H,6-7H2,1H3,(H,17,18) |

InChI Key |

WTOKTXQRMMLESY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN=C1NC2=C(C3=NC=CN=C3C=C2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine](/img/structure/B12746890.png)